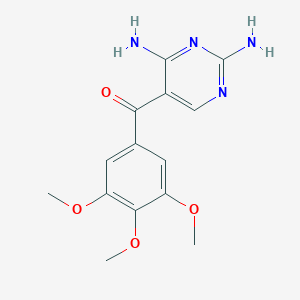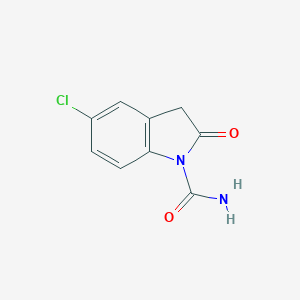
5-Chloro-2-oxindole-1-carboxamide
Overview
Description
5-Chloro-2-oxindole-1-carboxamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 5-Chloro-2-oxindole-1-carboxamide can be achieved through several methods:
Reaction of 5-Chloro-2-oxindole with Ammonia: This method involves the reaction of 5-Chloro-2-oxindole with ammonia to produce this compound.
Reaction of 5-Chloro-3-nitrooxindole with Methyl Nitrosoacetate: Another method involves the reaction of 5-Chloro-3-nitrooxindole with methyl nitrosoacetate to yield this compound.
Chemical Reactions Analysis
5-Chloro-2-oxindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Scientific Research Applications
5-Chloro-2-oxindole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the production of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
5-Chloro-2-oxindole-1-carboxamide can be compared with other similar compounds, such as:
5-Chloro-2-oxindole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
5-Chloro-3-nitrooxindole: Another related compound used in the synthesis of this compound.
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: This derivative has been studied for its glycogen phosphorylase inhibitory activity and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-oxo-3H-indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRHBRAKCHCGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431937 | |
| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100599-06-2 | |
| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main improvements presented in the new synthesis of 5-chloro-2-oxindole-1-carboxamide?
A1: The research presented in the paper "Synthesis of Tenidap: An Improved Process for the Preparation of this compound" [] focuses on developing a more industrially viable synthesis for this key intermediate. The main improvements include:
- Replacing organic isocyanates with inorganic cyanates: This substitution simplifies the process and makes it more commercially viable. []
- Using acetic anhydride and sodium acetate instead of trifluoroacetic acid and its anhydride: This change offers significant advantages for industrial-scale production. []
- Significantly reducing the amount of DMAP needed in the final step: This reduction contributes to the overall cost-effectiveness of the process. []
- Achieving improved overall yields: The optimized process results in higher yields, making it more efficient and economical. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
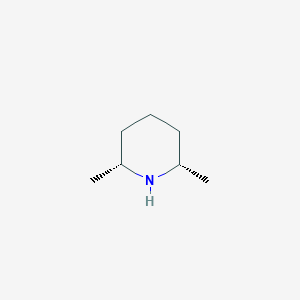
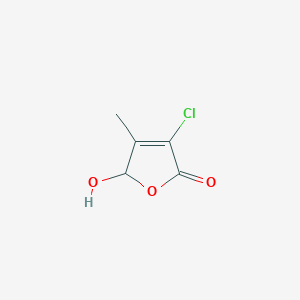

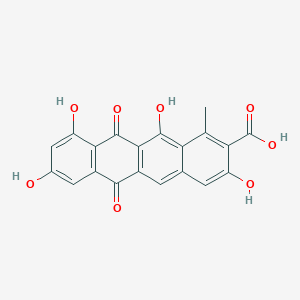
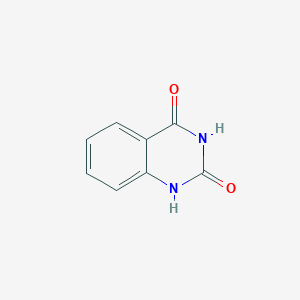
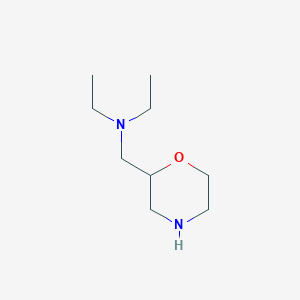
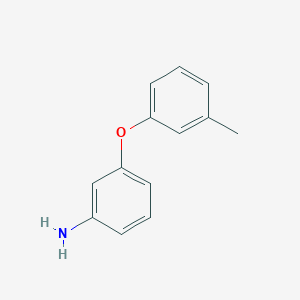
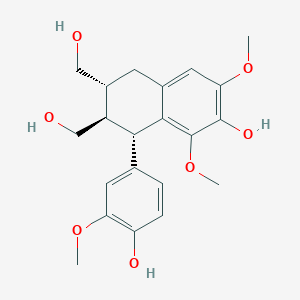

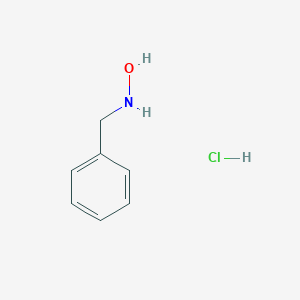
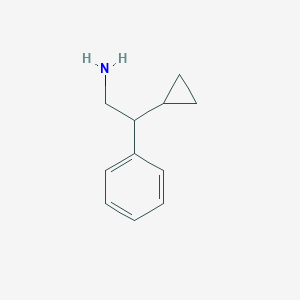
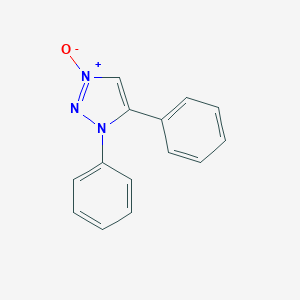
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
